molecular formula C24H26N4O B11147512 2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11147512
M. Wt: 386.5 g/mol
InChI Key: NZXAKVMEFIXKLO-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a phenylpiperazinyl group, and an oxazole ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is then functionalized with the tert-butylphenyl and phenylpiperazinyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. The reaction conditions often require precise temperature control and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production also focuses on minimizing waste and environmental impact through the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for various receptors.

    Medicine: The compound is explored for its potential therapeutic applications, such as its activity against certain diseases or conditions.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tert-butylphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
  • 2-(4-Tert-butylphenyl)-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
  • 2-(4-Tert-butylphenyl)-5-(4-isopropylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 2-(4-Tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile stands out due to its specific structural features, such as the phenylpiperazinyl group, which may confer unique chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C24H26N4O

Molecular Weight

386.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C24H26N4O/c1-24(2,3)19-11-9-18(10-12-19)22-26-21(17-25)23(29-22)28-15-13-27(14-16-28)20-7-5-4-6-8-20/h4-12H,13-16H2,1-3H3

InChI Key

NZXAKVMEFIXKLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N

Origin of Product

United States

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